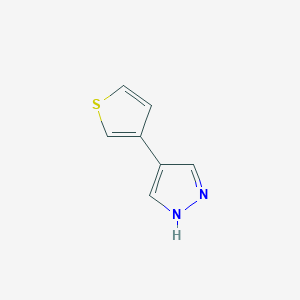

4-(thiophen-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPFTILUWYZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76153-71-4 | |

| Record name | 4-(thiophen-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Thiophenyl-Pyrazole Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Thiophen-3-yl)-1H-pyrazole

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both thiophene and pyrazole rings are independently recognized for their vast therapeutic potential, appearing as core fragments in numerous approved drugs.[1][2] Thiophene, a sulfur-containing aromatic heterocycle, is a versatile bioisostere for the phenyl ring and is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Its unique electronic properties, conferred by the sulfur atom, can improve binding affinity and target specificity.[3]

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is another critical pharmacophore found in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The pyrazole scaffold is valued for its rigid, planar structure, its ability to participate in hydrogen bonding as both a donor and acceptor, and its tunable electronic nature, making it a powerful tool for modulating enzyme activity.[1][4]

The covalent fusion of these two potent moieties into a single molecule, such as 4-(thiophen-3-yl)-1H-pyrazole , creates a novel chemical entity with significant potential for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its structure, reactivity, synthesis, and potential applications, thereby empowering researchers to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 4-(thiophen-3-yl)-1H-pyrazole are dictated by the interplay between the electron-rich thiophene ring and the π-excessive, yet weakly basic, pyrazole core.

Structural Analysis

The molecule consists of a thiophene ring attached to the C4 position of a 1H-pyrazole ring. The linkage at the 3-position of the thiophene ring is a key structural feature. While no direct crystal structure for 4-(thiophen-3-yl)-1H-pyrazole has been publicly reported, analysis of related structures, such as 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, reveals that the thiophene and pyrazole rings are typically not coplanar due to steric hindrance, adopting a twisted conformation.[5] This non-planarity can be critical for fitting into the binding pockets of biological targets.

The pyrazole ring itself is a planar, aromatic system with 6 π-electrons.[6] The N1 nitrogen is pyrrole-like and weakly acidic (pKa ≈ 14.2), while the N2 nitrogen is pyridine-like and weakly basic (pKa of the conjugate acid ≈ 2.5).[7] The presence of the thiophene substituent at the C4 position is expected to subtly influence the electronic distribution and acidity/basicity of the pyrazole core through inductive and resonance effects.

Predicted Physical Properties

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₇H₆N₂S | - |

| Molecular Weight | 150.20 g/mol | - |

| Appearance | Likely a colorless to pale yellow crystalline solid | Unsubstituted pyrazole is a colorless solid.[6] Thiophene-containing derivatives are often colored solids.[8] |

| Melting Point | > 100 °C | Unsubstituted pyrazole melts at 70 °C.[6] Aryl substitution at C4 generally increases the melting point due to increased molecular weight and intermolecular interactions. For instance, 3-methyl-1H-pyrazole-4-thiol, a related functionalized pyrazole, melts at 85 °C.[9] |

| Boiling Point | > 200 °C | Pyrazole boils at 188 °C.[6] The higher molecular weight suggests a significantly higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Pyrazole is partially soluble in water.[6] The introduction of the larger, more hydrophobic thiophene ring will decrease aqueous solubility. |

| pKa | N-H acidity: ~13-14; Pyridinic N basicity: ~1.5-2.5 | The thiophene group is a relatively neutral substituent and is expected to have only a minor effect on the pKa compared to unsubstituted pyrazole (pKa ~14.2 for N-H, ~2.5 for N2).[7] |

Spectroscopic Characterization: A Predictive Overview

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(thiophen-3-yl)-1H-pyrazole. Below are the expected spectroscopic signatures based on the analysis of analogous compounds.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be highly characteristic.

-

Pyrazole Protons (H3/H5): Due to the C4 substitution, the H3 and H5 protons of the pyrazole ring will appear as two distinct singlets. Based on data for 4-halogenated pyrazoles, these signals are expected in the range of δ 7.5-8.0 ppm .[4]

-

Pyrazole N-H Proton: A broad singlet is anticipated for the N-H proton, typically downfield (δ 12-13 ppm ), due to hydrogen bonding and tautomerization.[4]

-

Thiophene Protons: The thiophen-3-yl moiety will exhibit a three-proton system, likely appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm ).

-

-

¹³C NMR:

-

Pyrazole Carbons: The C3 and C5 carbons are expected to resonate around δ 135-145 ppm , while the substituted C4 carbon will be further downfield.[6]

-

Thiophene Carbons: Signals for the thiophene carbons are expected in the range of δ 120-140 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

N-H Stretch: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to intermolecular hydrogen bonding.[4]

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from both rings will appear in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: A weaker absorption corresponding to the C-S bond in the thiophene ring may be observed around 700 cm⁻¹ .[8]

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z ≈ 150 is expected to be prominent. Characteristic fragmentation patterns would likely involve the cleavage of the thiophene ring or the pyrazole ring.

Chemical Reactivity and Synthetic Logic

The reactivity of 4-(thiophen-3-yl)-1H-pyrazole is a composite of the individual electronic characteristics of its constituent rings. Understanding these properties is crucial for designing synthetic modifications and derivatization strategies.

Electron Distribution and Reactive Sites

The pyrazole ring is considered π-excessive, which generally favors electrophilic substitution. However, the two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[6] Since the C4 position is already substituted in the title compound, electrophilic substitution on the pyrazole ring is disfavored. The most likely sites for further functionalization are:

-

N-Substitution (Alkylation/Acylation): The pyrrole-like N1 nitrogen is readily deprotonated with a base to form a pyrazolate anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions to generate a library of derivatives.[6]

-

Electrophilic Substitution on the Thiophene Ring: The thiophene ring is more reactive towards electrophiles than benzene. Substitution will occur at the available α-positions (C2 or C5) of the thiophene ring, which are activated by the sulfur atom.

-

Metalation: Directed ortho-metalation using a strong base like n-butyllithium can be used to introduce substituents at the C5 position of the pyrazole ring or the C2 position of the thiophene ring.

Caption: Key reactive sites on the 4-(thiophen-3-yl)-1H-pyrazole scaffold.

Synthesis and Experimental Protocols

The construction of the 4-aryl-1H-pyrazole core is a well-established field. A highly effective and versatile method for synthesizing 4-(thiophen-3-yl)-1H-pyrazole involves a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck or Suzuki coupling.[10] This approach offers high yields and excellent functional group tolerance. The key starting material is a 4-halogenated pyrazole, typically 4-iodopyrazole, which can be coupled with a suitable thiophene-based organometallic reagent.

Caption: Workflow for the synthesis of 4-(thiophen-3-yl)-1H-pyrazole via Suzuki coupling.

Step-by-Step Protocol: Suzuki Coupling

This protocol is a self-validating system, designed with causality in mind. The choice of a protected pyrazole (e.g., Boc-protected) can prevent side reactions at the N1 position and improve solubility, though direct coupling on the N-H pyrazole is also feasible.

Objective: To synthesize 4-(thiophen-3-yl)-1H-pyrazole.

Materials:

-

1-Boc-4-iodopyrazole

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and Water (solvent mixture)

-

Ethyl acetate and Brine for workup

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Trifluoroacetic acid (TFA) or HCl for deprotection

Procedure:

-

Catalyst Pre-formation (Causality: To generate the active Pd(0) catalyst in situ): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature. The solution should change color, indicating the formation of the catalyst complex.

-

Reaction Setup: To the catalyst mixture, add 1-Boc-4-iodopyrazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a 2M aqueous solution of Na₂CO₃ (3.0 eq).

-

Heating (Causality: To drive the catalytic cycle to completion): Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Workup and Extraction (Causality: To remove inorganic salts and the catalyst): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification (Causality: To isolate the protected product): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-(thiophen-3-yl)-1H-pyrazole.

-

Deprotection (Causality: To yield the final N-H pyrazole): Dissolve the purified Boc-protected compound in dichloromethane (DCM). Add an excess of TFA (5-10 eq) and stir at room temperature for 2-4 hours.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry, concentrate, and if necessary, recrystallize the solid to obtain the final product, 4-(thiophen-3-yl)-1H-pyrazole.

-

Validation: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis as described in Section 2.

Applications in Drug Discovery and Development

The 4-(thiophen-3-yl)-1H-pyrazole scaffold is a promising starting point for developing novel therapeutics. The combination of the thiophene and pyrazole moieties has been explored in various therapeutic areas, demonstrating a wide range of biological activities.[1]

-

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site. The N-H and pyridinic nitrogen of the pyrazole can form crucial hydrogen bonds, while the thiophene moiety can occupy hydrophobic pockets.

-

Anti-inflammatory and Analgesic Agents: Pyrazole is the core of several NSAIDs.[1] Thiophene-pyrazole hybrids could lead to new anti-inflammatory or analgesic compounds.

-

Anticancer Agents: Both thiophene and pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways.[8]

-

Antimicrobial Agents: The scaffold has been investigated for the development of new antibacterial and antifungal drugs.[3]

The derivatization potential at the N1 position and the thiophene ring allows for the rapid generation of a chemical library for structure-activity relationship (SAR) studies, making this scaffold highly attractive for hit-to-lead optimization campaigns.

References

-

MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]

-

ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. [Link]

-

Jadhav, S. B., et al. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Rasayan J. Chem. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

-

MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

-

Silva, M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. [Link]

-

Taylor & Francis. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Validation of Thiophene-Pyrazole Derivatives as Potent and Selective Akt Inhibitors

Executive Summary

The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in the PI3K/Akt signaling pathway, a cascade frequently dysregulated in a multitude of human cancers.[1][2] Its central role in promoting cell survival, proliferation, and metabolic reprogramming makes it a high-priority target for therapeutic intervention.[3][4] However, developing selective Akt inhibitors has been challenging due to the high degree of homology within the ATP-binding site of the AGC kinase family.[5] This guide details the discovery, optimization, and validation of a novel class of thiophene-pyrazole derivatives as potent and orally active Akt inhibitors. We will explore the strategic rationale behind the molecular design, the structure-activity relationships (SAR) that guided optimization, and the rigorous, self-validating experimental protocols used to confirm their biochemical and cellular activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of anti-cancer agents.

Part 1: The Strategic Imperative for Targeting the Akt Pathway

The PI3K/Akt pathway is a cornerstone of cellular signaling, integrating extracellular cues from growth factors and hormones to regulate fundamental cellular processes.[6] In oncology, hyperactivation of this pathway, often through mutations in PI3K or the loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and therapeutic resistance.[2][7]

Activated Akt exerts its pro-survival and pro-growth effects by phosphorylating a vast array of downstream substrates.[4] This complex signaling network governs critical cellular functions, making its inhibition a compelling strategy to counteract malignant growth.

Caption: The PI3K/Akt Signaling Pathway.

Part 2: The Thiophene-Pyrazole Scaffold: A Privileged Chemotype

The decision to explore thiophene-pyrazole hybrids was rooted in established medicinal chemistry principles. Both thiophene and pyrazole are considered "privileged scaffolds" due to their prevalence in biologically active compounds and their ability to engage in diverse receptor interactions.[8][9]

-

Thiophene: This sulfur-containing heterocycle is lipophilic and aromatic, properties that can enhance membrane permeability and facilitate binding with protein targets.[9] Its planarity can be advantageous for fitting into the active sites of kinases.[9]

-

Pyrazole: This nitrogen-containing heterocycle is a versatile scaffold known for its ability to form key hydrogen bonds and participate in various non-covalent interactions, making it a common feature in kinase inhibitors.[8][10]

By hybridizing these two moieties, the goal was to create a novel chemical entity that leverages the favorable properties of both, aiming for high potency and improved selectivity for the Akt kinase domain.[8]

Part 3: Lead Discovery and Structure-Activity Relationship (SAR)

The discovery process began with the synthesis of a library of pyrazole-thiophene derivatives, primarily through the cyclocondensation of thiophene-containing chalcone precursors with hydrazine derivatives.[10][11] This approach allows for systematic modification at multiple positions on both the thiophene and pyrazole rings, enabling a thorough exploration of the structure-activity relationship (SAR).

A conformational restriction strategy was employed to lock the molecule into a bioactive conformation, enhancing binding affinity.[12] This led to the identification of initial lead compounds, which were then subjected to iterative optimization. The SAR analysis revealed several key insights:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring were found to be critical for potent Akt inhibition.

-

Thiophene Moiety Modifications: Alterations to the thiophene core and its substituents modulated both potency and pharmacokinetic properties.

-

Linker Optimization: The connection between the two heterocyclic systems was fine-tuned to achieve the optimal spatial arrangement for interaction with the Akt active site.

The optimization campaign culminated in the discovery of highly potent compounds, such as compound 1o , which demonstrated excellent in vitro anti-tumor effects across various cancer cell lines.[12]

Table 1: Representative SAR Data for Thiophene-Pyrazole Derivatives Against Akt1

| Compound ID | R1 Group (Pyrazole) | R2 Group (Thiophene) | Akt1 IC₅₀ (nM) | Antiproliferative Activity (MCF-7, IC₅₀ µM) |

| Lead Cmpd A | -H | -Cl | 550 | >10 |

| 1d | -CH₃ | -F | 45 | 1.2 |

| 1o | -Cyclopropyl | -F | 8 | 0.35 |

| Control Cmpd B | -Phenyl | -Cl | 280 | 5.6 |

Data synthesized from representative findings in the literature, particularly inspired by the discoveries reported in[12].

Part 4: A Methodological Deep Dive into In Vitro Validation

To ensure the scientific rigor of our findings, a two-tiered validation process was established, moving from a pure biochemical assay to a cell-based activity assessment. This approach provides a self-validating system: potent biochemical inhibition must translate into measurable cellular effects to be considered a viable lead.

Protocol 1: Biochemical Potency Assessment - Akt Kinase Inhibition Assay

The primary objective is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified Akt kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]

Caption: Workflow for an Akt Kinase Inhibition Assay.

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the thiophene-pyrazole derivatives in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add purified, active Akt1 enzyme to each well (except negative controls) and incubate briefly at room temperature.[13] The buffer should be optimized for kinase activity (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]

-

Reaction Initiation: Add a solution containing the kinase substrate (e.g., a specific peptide like GSK-3α) and ATP to all wells to start the reaction.[14][15] The ATP concentration should be near the Km for Akt to ensure sensitive detection of competitive inhibitors.

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 40-60 minutes. The duration should be within the linear range of the reaction, determined during assay development.

-

Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[13]

-

Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Activity Assessment - MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is a critical step to confirm that the biochemical potency of the inhibitors translates to an anti-proliferative effect in cancer cells. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]

Sources

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. dovepress.com [dovepress.com]

- 8. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. growingscience.com [growingscience.com]

- 12. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 16. MTT assay protocol | Abcam [abcam.com]

The Thiophene-Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutics with enhanced potency and unique pharmacological profiles. This guide delves into the biological significance of the thiophene-pyrazole scaffold, a "privileged" heterocyclic hybrid that has emerged as a cornerstone in the design of next-generation therapeutic agents. We will explore the synergistic interplay between the thiophene and pyrazole moieties, dissect the synthetic strategies for derivatization, and provide an in-depth analysis of the scaffold's multifaceted roles in targeting a spectrum of diseases, including cancer, inflammation, and microbial infections. This document serves as a technical resource, integrating mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental protocols to empower researchers in the field of drug discovery.

Introduction: The Power of Hybrid Scaffolds

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage in diverse interactions with biological targets.[1] Among these, the five-membered aromatic rings, thiophene and pyrazole, have independently established themselves as critical components in numerous approved drugs.[2][3]

-

Thiophene , a sulfur-containing heterocycle, is recognized for its ability to enhance pharmacokinetic properties and engage in strong receptor interactions due to its lipophilicity and unique electronic characteristics.[2][4] It is a key structural feature in drugs like the anti-inflammatory agent Tiaprofenic acid and the anticancer drug Raloxifene.[1][5]

-

Pyrazole , a nitrogen-containing heterocycle, is lauded for its versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] Its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the erectile dysfunction treatment Sildenafil underscores its therapeutic importance.[2][3]

The strategic fusion of these two powerful pharmacophores into a unified thiophene-pyrazole scaffold creates a synergistic hybrid molecule.[2] This combination can lead to compounds with enhanced biological activities, novel mechanisms of action, and the potential to overcome drug resistance.[8][9] This guide will provide a comprehensive exploration of the biological significance of this remarkable scaffold.

Synthetic Strategies: Building the Thiophene-Pyrazole Core

The versatility of the thiophene-pyrazole scaffold is rooted in the accessibility of robust synthetic methodologies that allow for extensive structural diversification. A common and effective approach involves the cyclocondensation of a chalcone precursor.

Representative Synthetic Workflow: Chalcone Cyclization

One of the most prevalent methods for synthesizing thiophene-pyrazole derivatives is the acid-catalyzed cyclocondensation reaction between a thiophene-containing chalcone and a hydrazine derivative.[10][11] This multi-step process allows for the introduction of diversity at various points, which is crucial for structure-activity relationship (SAR) studies.

Below is a generalized workflow for this synthetic route.

Caption: Generalized workflow for the synthesis of a thiophene-pyrazole scaffold.

Detailed Experimental Protocol: Synthesis of a Thiophene-Appended Pyrazole

This protocol is a representative example based on methodologies described in the literature for the synthesis of thiophene-pyrazole hybrids via chalcone intermediates.[11][12]

Step 1: Synthesis of Thiophene-Chalcone Intermediate

-

To a stirred solution of an appropriate thiophene aldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiophene-chalcone intermediate.

Step 2: Synthesis of the Thiophene-Pyrazole Final Product

-

Reflux a mixture of the synthesized thiophene-chalcone (5 mmol) and a suitable aryl hydrazine hydrochloride (5 mmol) in 30% acetic acid (20 mL) for 8-10 hours.[12]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water to remove excess acid, and dry.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final thiophene-pyrazole derivative.

-

Characterize the final compound using spectral techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Anticancer Activity: A Multi-pronged Attack

The thiophene-pyrazole scaffold has demonstrated significant potential in oncology, with derivatives exhibiting potent activity against various cancer cell lines through multiple mechanisms of action.[4][10]

Kinase Inhibition: Targeting Dysregulated Signaling

Many cancers are driven by aberrant kinase signaling. The thiophene-pyrazole scaffold has proven to be an excellent framework for designing potent kinase inhibitors.

-

EGFR and VEGFR-2 Inhibition: Certain pyrazole-thiophene hybrids have been designed as multi-target inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] By simultaneously blocking proliferation signals (EGFR) and tumor angiogenesis (VEGFR-2), these compounds can mount a more effective antitumor response.[4] Some novel derivatives have shown inhibitory activity against both wild-type and mutant (T790M) EGFR, which is crucial for overcoming acquired resistance in cancer therapy.[4]

-

Akt Inhibition: A series of pyrazole-thiophene derivatives were developed as potent inhibitors of the Akt kinase, a critical node in cell survival pathways.[13] Lead compounds from this series demonstrated excellent in vitro antitumor effects against various hematologic cancer cells, inducing apoptosis and blocking the cell cycle at the S phase.[13]

-

JNK3 Inhibition: Thiophene-pyrazolourea derivatives have been identified as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), with high selectivity over other related kinases.[14]

Caption: Inhibition of kinase signaling pathways by thiophene-pyrazole derivatives.

Cytotoxicity Data

The anticancer potential of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Target Cancer Cell Line(s) | Reported IC₅₀ Range (µM) | Reference |

| Pyrazole-Thiophene Hybrids | Leukemia, Pancreatic, Glioblastoma | 1.37 - 40 | [4] |

| Thiophene-based N-phenyl Pyrazolines | Cervical (HeLa), Breast (4T1), Colorectal (WiDr) | Not specified, but high activity reported for "pyrazoline 2" | [10] |

| Akt Inhibitors | Hematologic Cancers (e.g., MM1S) | Not specified, but potent activity reported | [13] |

| EGFR/VEGFR-2 Inhibitors | Breast (MCF-7), Liver (HepG2) | 6.57 - 8.86 for lead compounds | [15] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Thiophene-pyrazole derivatives have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

Many pyrazole-containing drugs, like Celecoxib, are known selective COX-2 inhibitors.[3] This selectivity is a highly desirable trait, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Studies on thiophene-pyrazole hybrids have indicated that they too can act as promising anti-inflammatory candidates with moderate and selective COX-2 inhibition.[5] In vivo assays, such as the carrageenan-induced paw edema test, have confirmed the potent anti-inflammatory activity of certain derivatives, in some cases superior to celecoxib.[5]

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The thiophene-pyrazole scaffold has been investigated for its potential to combat bacterial and fungal pathogens.[1][11]

Studies have shown that newly synthesized thiophene-pyrazole conjugates exhibit promising antibacterial activity against strains like S. typhii and S. aureus, and significant antifungal action against A. niger.[1][16] The biological activity is often influenced by the nature and position of substituents on the scaffold. For instance, compounds with chloro substitutions on the thiophene ring have demonstrated excellent inhibitory activity, with Minimum Inhibitory Concentrations (MIC) in the range of 12.5-25.0 µg/mL against tested organisms.[11]

Representative Antimicrobial Data

| Compound Substituent | Test Organism | Activity (MIC in µg/mL) | Reference |

| Chloro on thiophene ring | Various bacteria and fungi | 12.5 - 25.0 | [11] |

| Varies | S. typhii, S. aureus | Promising | [16] |

| Varies | A. niger | Significant | [16] |

Structure-Activity Relationship (SAR) Insights

The extensive research into thiophene-pyrazole derivatives has yielded valuable insights into their structure-activity relationships. The ability to systematically modify the core scaffold allows for the fine-tuning of biological activity.

Caption: Key structure-activity relationship points on the thiophene-pyrazole scaffold.

-

Substituents on the Thiophene Ring: As noted, the presence of electron-withdrawing groups like chlorine on the thiophene moiety can significantly enhance antimicrobial potency.[11]

-

Substituents on the Pyrazole Ring: For anticancer activity, the N-phenyl pyrazoline configuration is often beneficial.[10] Furthermore, the addition of methoxy groups to the phenyl rings attached to the scaffold has been shown to boost cytotoxic effects against cancer cell lines.[10]

-

Lipophilicity: In the context of anti-inflammatory agents, lipophilicity appears to be an important factor, with more lipophilic derivatives showing higher activity.[17]

Conclusion and Future Perspectives

The thiophene-pyrazole scaffold represents a highly successful example of a molecular hybridization strategy in drug discovery. The synergistic combination of two independently potent pharmacophores has yielded a plethora of derivatives with significant anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the scaffold allows for extensive derivatization, enabling chemists to fine-tune its pharmacological properties and explore vast chemical spaces.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Multi-target inhibitors based on this scaffold, such as those targeting both EGFR and VEGFR-2, hold particular promise for addressing the complex and adaptive nature of cancer. As our understanding of the intricate biology of disease pathways deepens, the thiophene-pyrazole core will undoubtedly continue to serve as a valuable and versatile platform for the design of innovative and effective medicines.

References

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Bentham Science Publishers. Available at: [Link]

-

Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H). Ingenta Connect. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PubMed Central. Available at: [Link]

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. Available at: [Link]

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]

-

Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. ResearchGate. Available at: [Link]

-

Examples of pyrazole and thiophene-containing drugs. ResearchGate. Available at: [Link]

-

Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. Europe PMC. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. ResearchGate. Available at: [Link]

-

Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

-

View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Conscientia Beam. Available at: [Link]

-

Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PubMed Central. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

-

Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Synthesis of thieno[2,3-c]pyrazoles 203a,b and 204. ResearchGate. Available at: [Link]

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Bioactivity of Pyrazole Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" – a molecular framework that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This inherent adaptability has propelled pyrazole derivatives to the forefront of drug discovery programs, resulting in a number of clinically successful drugs across various therapeutic areas.[3]

From the widely recognized anti-inflammatory agent celecoxib to the pioneering anticancer drug crizotinib, the pyrazole core has demonstrated its profound impact on human health.[4] The rich diversity of biological responses elicited by pyrazole analogs, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscores the immense potential held within this seemingly simple heterocyclic ring.[5][6]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive literature review on the bioactivity of pyrazole analogs. Moving beyond a simple enumeration of facts, this guide will delve into the causality behind experimental choices, present self-validating protocols for bioactivity assessment, and ground all claims in authoritative scientific literature. Through a detailed exploration of structure-activity relationships (SAR), mechanisms of action, and practical experimental workflows, we aim to equip the reader with the knowledge and tools necessary to navigate and contribute to the exciting field of pyrazole-based drug discovery.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this ongoing battle, exhibiting significant activity against a wide spectrum of bacteria and fungi.[7][8] The antimicrobial potential of pyrazoles is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.[9]

Key Mechanisms of Antimicrobial Action

The antimicrobial efficacy of pyrazole analogs is intrinsically linked to their chemical structure, with specific substitutions on the pyrazole ring dictating their mode of action and spectrum of activity. Some pyrazole-containing compounds have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.[10] Others interfere with critical enzymatic pathways necessary for microbial survival.

Structure-Activity Relationship (SAR) in Antimicrobial Pyrazoles

The exploration of SAR provides a rational framework for the design of more potent and selective antimicrobial pyrazoles. The following table summarizes the antimicrobial activity of representative pyrazole analogs, highlighting the influence of various substituents on their minimum inhibitory concentration (MIC).

| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |

| Analog 1 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [7] |

| Analog 2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [7] |

| Analog 3 | Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | Low MIC | [11] |

| Analog 4 | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | Low MIC | [11] |

| Analog 5 | Pyrazole-1-carbothiohydrazide derivative | B. subtilis | Low MIC | [11] |

| Analog 6 | Pyrazole-1-carbothiohydrazide derivative | Klebsiella pneumoniae | Low MIC | [11] |

Key SAR Insights:

-

The presence of a carbothiohydrazide moiety at the N1 position of the pyrazole ring appears to be crucial for potent antimicrobial activity.[11]

-

Substituents on the phenyl ring attached to the pyrazole core significantly influence the antimicrobial spectrum and potency. For instance, electron-withdrawing groups like the nitro group in Analog 1 can enhance activity against Gram-negative bacteria.[7]

-

The incorporation of other heterocyclic rings, such as thiazole, can also modulate the antimicrobial properties of pyrazole derivatives.[5]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Test pyrazole compounds, dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)

-

Negative control (broth and solvent)

-

Sterile saline

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours) of the test microorganism, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

-

Serial Dilution of Test Compounds:

-

Prepare a stock solution of each pyrazole analog in a suitable solvent.

-

Perform a two-fold serial dilution of the test compounds and the positive control antibiotic across the wells of the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the microbial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

Solvent Control: A well containing CAMHB, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Structure-Activity Relationship (SAR) in Anticancer Pyrazoles

The anticancer potency of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.

| Compound | Structure | Target | Cell Line | IC₅₀ (µM) | Reference |

| Analog 7 | Pyrazole derivative | EGFR/HER-2 | - | 0.26 / 0.20 | [7] |

| Analog 8 | Pyrazole-containing derivative | - | MCF-7, A549, HeLa | 0.83–1.81 | [7] |

| Analog 9 | Phthalazine-piperazine-pyrazole conjugate | - | MCF-7, A549, DU145 | 0.96, 1.40, 2.16 | [2] |

| Analog 10 | 1H-benzofuro[3,2-c]pyrazole derivative | Tubulin polymerization | K562, A549, MCF7 | Potent activity | [4] |

| Analog 11 | 5-aminopyrazolyl acylhydrazone | - | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | [10] |

Key SAR Insights:

-

The presence of specific pharmacophores, such as the phthalazine-piperazine moiety in Analog 9, can significantly enhance antiproliferative activity. [2]* Electron-withdrawing groups on the phenyl rings attached to the pyrazole core often lead to increased anticancer activity. [2]* The fusion of the pyrazole ring with other heterocyclic systems, as seen in the benzofuro[3,2-c]pyrazole derivative (Analog 10), can lead to novel mechanisms of action, such as tubulin polymerization inhibition. [4]* The nature of the substituent at the N1 position and the groups at the C3 and C5 positions of the pyrazole ring are critical for modulating activity against specific cancer cell lines. [7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrazole compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. [5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period, typically 48 or 72 hours. [5]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow: Anticancer Cytotoxicity Screening

Caption: Workflow for MTT Assay for Anticancer Screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation. [14]Their anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Key Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]Many pyrazole analogs are potent and selective inhibitors of COX-2, thereby reducing prostaglandin production and alleviating inflammation.

-

Modulation of Pro-inflammatory Cytokines: Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines such as TNF-α and various interleukins. Some pyrazole derivatives have been shown to suppress the production of these cytokines, contributing to their anti-inflammatory effects.

Signaling Pathway: COX-2 in Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

Structure-Activity Relationship (SAR) in Anti-inflammatory Pyrazoles

The anti-inflammatory activity of pyrazole derivatives is finely tuned by the substituents on the pyrazole core, which influence their selectivity and potency for targets like COX-2.

| Compound | Structure | Target | In Vivo Model | Activity | Reference |

| Celecoxib | Marketed Drug | COX-2 | Carrageenan-induced paw edema | Potent anti-inflammatory | [14] |

| Analog 12 | Pyrazolone derivative of imidazole | - | - | 75% inhibition of inflammation | [15] |

| Analog 13 | Pyrazole-benzoxazole hybrid | COX-2 | - | IC₅₀ = 0.56 µM | [14] |

| Analog 14 | Pyrazole-benzothiazole hybrid | COX-2 | - | IC₅₀ = 0.74 µM | [14] |

| Analog 15 | 1,3-Diaryl pyrazole with aminoguanidine | - | Xylene-induced ear edema | 93.59% inhibition | [14] |

Key SAR Insights:

-

The presence of a sulfonamide or a similar acidic moiety is often a key feature for selective COX-2 inhibition.

-

The nature of the aryl groups at the C3 and C5 positions of the pyrazole ring plays a crucial role in determining the potency and selectivity of COX-2 inhibition.

-

The incorporation of other heterocyclic moieties, such as imidazole, benzimidazole, and benzothiazole, can lead to potent anti-inflammatory compounds. [14][15]* The introduction of aminoguanidine or furan-2-carbohydrazide moieties can also result in significant in vivo anti-inflammatory activity. [14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of test compounds. [16][17] Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test pyrazole compounds, suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into different groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of the pyrazole analogs.

-

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours. [17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV_test is the mean increase in paw volume in the test group, and ΔV_control is the mean increase in paw volume in the control group.

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Experimental Workflow: In Vivo Anti-inflammatory Screening

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion: The Future of Pyrazole-Based Therapeutics

The pyrazole scaffold continues to be a remarkably fruitful source of bioactive compounds with therapeutic potential across a wide range of diseases. The extensive body of research reviewed in this guide highlights the profound impact of this heterocyclic core on modern drug discovery. The ability to systematically modify the pyrazole ring and its substituents allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective agents against microbial infections, cancer, and inflammation.

The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers engaged in the synthesis and evaluation of novel pyrazole analogs. A thorough understanding of the underlying mechanisms of action and structure-activity relationships is paramount for the rational design of next-generation pyrazole-based therapeutics. As our knowledge of complex disease biology deepens, the versatility of the pyrazole scaffold will undoubtedly continue to be leveraged to address unmet medical needs and improve human health.

References

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. Retrieved from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). NIH. Retrieved from [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Inno Pharmchem. Retrieved from [Link]

-

The cell cycle phases and their associated cyclin-dependent kinases... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

-

Schematic representation of MTT assay protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2016). PubMed Central. Retrieved from [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2021). ResearchGate. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

-

CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2021). ResearchGate. Retrieved from [Link]

-

The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2014). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). NIH. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved from [Link]

-

Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2018). Frontiers. Retrieved from [Link]

-

Cyclin and CDK in cell cycle progression. (2023). YouTube. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Retrieved from [Link]

-

Relationship between experimental IC50 values, predicted IC50 values of... (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic presentation of COX inflammatory pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). International Journal of Drug Development and Research. Retrieved from [Link]

-

Ribbon diagram of CDK2-cyclin A structure and location of the interface... (n.d.). ResearchGate. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2022). MDPI. Retrieved from [Link]

-

Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (2015). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

Unraveling the Mechanism of Action of 4-(thiophen-3-yl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Thiophene-Pyrazole Scaffold

The convergence of thiophene and pyrazole rings in a single molecular entity has given rise to a privileged scaffold in medicinal chemistry. These heterocyclic moieties are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The thiophene ring, with its sulfur atom, can enhance molecular interactions and improve pharmacokinetic properties, while the pyrazole core is a versatile structure found in several approved drugs.[1][2][3][4] This guide focuses on a specific, yet under-investigated member of this class, 4-(thiophen-3-yl)-1H-pyrazole , and outlines a comprehensive strategy to elucidate its mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent. While direct studies on this specific isomer are limited, the wealth of data on related analogs allows us to formulate a robust, data-driven investigative framework.

Hypothesized Mechanism of Action: A Kinase-Centric Approach

Based on extensive structure-activity relationship (SAR) studies of analogous thiophene-pyrazole compounds, a primary hypothesized mechanism of action for 4-(thiophen-3-yl)-1H-pyrazole is the inhibition of protein kinases .[5][6][7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] Derivatives of thiophene-pyrazole have demonstrated inhibitory activity against several key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinases (JAKs), and Aurora Kinases.[1][5]

The rationale for this hypothesis lies in the structural features of 4-(thiophen-3-yl)-1H-pyrazole. The planar aromatic systems of the pyrazole and thiophene rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the nitrogen atoms of the pyrazole can form critical hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors.[6]

This guide will, therefore, detail a systematic, multi-tiered experimental workflow to investigate the kinase inhibitory profile of 4-(thiophen-3-yl)-1H-pyrazole and its downstream cellular consequences.

Part 1: Target Identification and Validation

The initial and most critical phase is to identify the specific kinase(s) that 4-(thiophen-3-yl)-1H-pyrazole interacts with. A broad-based screening approach followed by more focused validation is the most logical progression.

Broad-Spectrum Kinase Panel Screening

Causality of Experimental Choice: A comprehensive kinase panel screen provides an unbiased, high-throughput method to identify potential molecular targets from a large selection of kinases. This initial screen is crucial for generating a "hit list" of kinases that are significantly inhibited by the compound, thus guiding the subsequent, more focused investigations.

Experimental Protocol: In Vitro Kinase Assay

A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by the test compound is then quantified.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-(thiophen-3-yl)-1H-pyrazole in a suitable solvent (e.g., DMSO).

-

Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]

-

Prepare a solution of recombinant kinase and its specific substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase and substrate solution.

-

Add serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding the ATP solution.[3]

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

Quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[8]

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Target Validation in a Cellular Context

Causality of Experimental Choice: Following the identification of potential kinase targets from the in vitro screen, it is imperative to validate these interactions within a cellular environment. This step is crucial to confirm that the compound can access its target within the cell and exert an inhibitory effect, and to rule out artifacts from in vitro assays.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Assay is a robust method to quantify the interaction of a compound with a specific protein target in living cells.

Step-by-Step Methodology:

-

Cell Line Preparation:

-

Select a cell line that expresses the kinase of interest.

-

Genetically engineer the cells to express the kinase as a fusion protein with NanoLuc® luciferase.

-

Culture the cells in appropriate media.

-

-

Assay Procedure:

-

Plate the engineered cells in a 96-well or 384-well plate.

-

Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.

-

Add serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole.

-

Incubate the plate for a specified time to allow the compound to enter the cells and compete with the tracer for binding to the kinase.

-

-

Detection and Data Analysis:

-

Add the NanoLuc® substrate to the wells.

-

Measure both the NanoLuc® luminescence and the tracer fluorescence.

-

Calculate the BRET ratio (fluorescence/luminescence).

-

A decrease in the BRET ratio indicates that the compound is displacing the tracer from the kinase.

-

Determine the IC50 value for target engagement.

-

Part 2: Elucidating the Cellular Mechanism of Action

Once a primary kinase target is validated, the next logical step is to investigate the downstream cellular consequences of its inhibition. This involves assessing the compound's impact on cell viability, cell cycle progression, and the induction of apoptosis.

Assessment of Cytotoxicity

Causality of Experimental Choice: The MTT assay is a widely used, reliable, and high-throughput method to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.[10] This provides crucial information on the compound's potential as an anticancer agent and helps in selecting relevant cell lines for further mechanistic studies.[11][12]

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Step-by-Step Methodology:

-

Cell Plating:

-

Plate cancer cells in a 96-well plate at a predetermined optimal density.[13]

-

Incubate the cells overnight to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole. Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[14]

-

Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]

-

-

Data Acquisition and Analysis:

-